

Solubility and melting point of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Cat. No.: B057572

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene**, a key intermediate in the synthesis of pharmaceuticals, including the SGLT2 inhibitor Dapagliflozin.[\[1\]](#)[\[2\]](#) This document details its physicochemical properties, standardized experimental protocols for their determination, and relevant biochemical pathways.

Physicochemical Properties

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a white to light-yellow crystalline powder. It is a versatile building block in organic synthesis due to its unique arrangement of functional groups. Key quantitative data are summarized in the table below.

Property	Value	Source
Melting Point	82-85 °C	
Water Solubility	Sparingly soluble (1.6E-3 g/L at 25 °C)	[3]
Organic Solvent Solubility	Soluble in ethanol, methanol, and dichloromethane	
Molecular Formula	C ₁₅ H ₁₄ ClIO	[4]
Molecular Weight	372.63 g/mol	[4]
Appearance	White to light-yellow crystalline powder	

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene** are crucial for quality control and experimental reproducibility.

Melting Point Determination Protocol (Capillary Method)

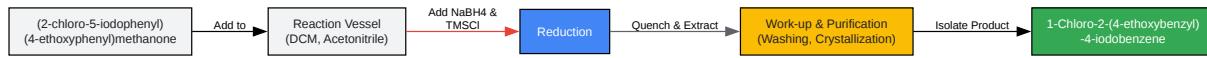
This protocol describes the determination of the melting point range using a standard melting point apparatus (e.g., Mel-Temp or Thiele tube).[5]

- Sample Preparation:
 - Ensure the **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene** sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
 - Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
 - Tap the bottom (sealed end) of the capillary tube on a hard surface to compact the powder to a height of 1-2 mm.[2]
- Apparatus Setup:

- Place the packed capillary tube into the heating block or oil bath of the melting point apparatus.
- Position a calibrated thermometer so that the bulb is level with the sample in the capillary tube.[5]
- Measurement:
 - Begin heating the apparatus. For an initial, rapid determination, a faster heating rate can be used to find an approximate melting point.
 - For an accurate measurement, allow the apparatus to cool and begin heating again at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[5]
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range is typically narrow (0.5-1.0 °C).[5]
- Safety Precautions:
 - Always wear safety goggles.
 - The melting point apparatus can reach high temperatures; handle with care to avoid burns.

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines a standard procedure for qualitatively and quantitatively assessing the solubility of the compound in various solvents.

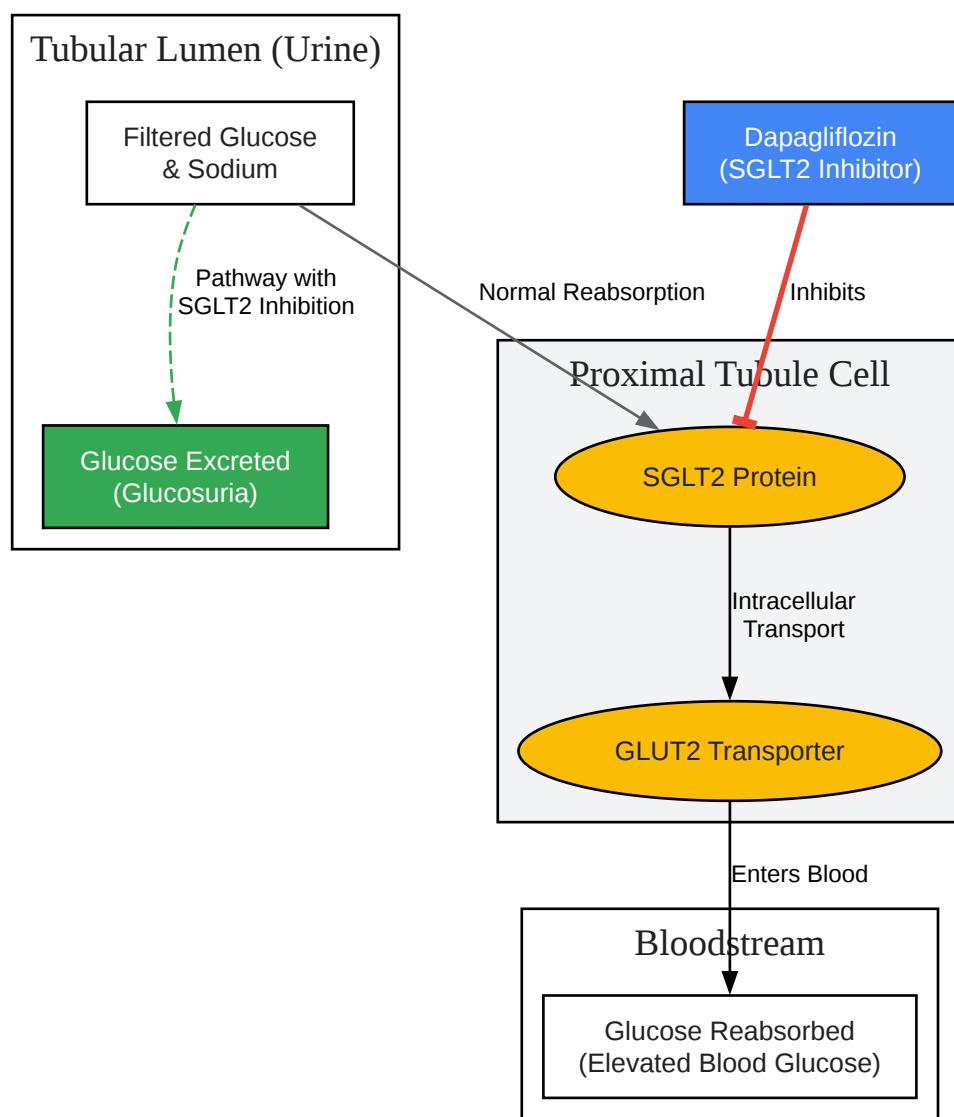

- Qualitative Assessment:
 - Place approximately 0.1 g of the compound into a small test tube.

- Add 3 mL of the desired solvent (e.g., water, ethanol, dichloromethane) in portions, shaking vigorously after each addition.[6]
- Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."
- Quantitative Assessment (for Water Solubility):
 - Add an excess amount of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene** to a known volume of purified water in a sealed vial or flask.
 - Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Allow the undissolved solid to settle.
 - Carefully extract a sample of the supernatant liquid, ensuring no solid particles are transferred. Centrifugation or filtration can be used to clarify the solution.
 - Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
 - The determined concentration represents the solubility of the compound at that specific temperature.

Visualizations: Synthesis and Biological Relevance

Synthesis Workflow

The synthesis of **1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene** often involves the reduction of a ketone precursor. The following diagram illustrates a common synthetic pathway.[1][5]



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of the target compound via reduction.

Biological Context: Mechanism of SGLT2 Inhibition

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a crucial intermediate for Dapagliflozin, an SGLT2 inhibitor.^[2] These drugs lower blood glucose by targeting the sodium-glucose cotransporter 2 (SGLT2) protein in the kidneys. The diagram below illustrates this mechanism of action.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Mechanism of action for SGLT2 inhibitors like Dapagliflozin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. nbino.com [nbino.com]
- 4. researchgate.net [researchgate.net]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Dapagliflozin - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- To cite this document: BenchChem. [Solubility and melting point of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057572#solubility-and-melting-point-of-1-chloro-2-4-ethoxybenzyl-4-iodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com